molecular formula C9H9ClN4S B3084029 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-39-3

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084029
CAS No.: 1142207-39-3
M. Wt: 240.71 g/mol
InChI Key: BGVJBUGEGUOQQS-UHFFFAOYSA-N
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Description

Aminopyrimidines are a class of pyrimidines that are substituted by at least one amino group . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzaldehyde, malononitrile, and other reagents . For example, the sequential reaction of benzaldehyde, malononitrile, malononitrile dimer 1 in the presence of an excess of morpholine in ethanol at 25°C leads to the formation of 6-amino-4-phenyl-2- (dicyanomethylene)-1,2-dihydropyridine-3,5-dicarbonitrile morpholinium salt .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry .


Chemical Reactions Analysis

Similar compounds often undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a molecule . This process is not well developed, but it has been applied to various compounds .


Physical and Chemical Properties Analysis

Similar compounds often appear as yellow fine crystalline powders . Their IR spectra often show peaks corresponding to C≡N and NH groups .

Scientific Research Applications

Antibacterial Activities

  • Synthesis and Antibacterial Activities: This compound, when treated with ammonia or hydrazine hydrate and further processed, shows promising antibacterial activities. This is highlighted in a study where related compounds demonstrated effectiveness against bacterial strains (Mehrotra, Pandey, Lakhan, & Srivastava, 2002).

Antioxidant and Antitumor Activities

  • Evaluation of Antioxidant and Antitumor Activities: Certain derivatives of this compound have been assessed for their potential in antioxidant and antitumor applications. The research indicates promising results in combating oxidative stress and tumor growth (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities: Novel derivatives of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and tested for antimicrobial properties. Some of these derivatives showed good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Agents

  • Synthesis of Fused 1,2,4-triazines as Potential Antimicrobial and Antitumor Agents: Research indicates that fused 1,2,4-triazine derivatives, including those related to the compound , exhibit significant potential as antitumor agents. These compounds have been primarily screened for their antimicrobial and antitumor activity (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).

Electrophysical Properties

  • New Heteroaromatic Polymers: Alternating copolymers between substituted 1,3,5-triazine (including derivatives like the compound ) and thiophene demonstrate notable optical properties and n-type time-of-flight drift mobility. This suggests applications in materials science and electronics (Yamamoto, Watanabe, Fukumoto, Sato, & Tanaka, 2006).

Mechanism of Action

Properties

IUPAC Name

4-amino-2-(2-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVJBUGEGUOQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
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4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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